3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile
Description
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile (CAS: N/A) is a heterocyclic nitrile compound featuring a methyl-substituted thiophene ring conjugated to a β-ketonitrile group. This structure renders it a versatile intermediate in organic synthesis, particularly for constructing polycyclic heterocycles such as pyrazoles, thiadiazoles, and thiazoles . Its reactivity stems from the electron-withdrawing nitrile and carbonyl groups, which facilitate nucleophilic additions and cyclocondensation reactions. The compound is commercially available (e.g., CymitQuimica) and is utilized in pharmaceutical and materials research .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQCCUVFYGEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile typically involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to modulate voltage-gated sodium and calcium channels, which are crucial in the transmission of pain signals . Additionally, it may interact with the GABA transporter, influencing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent-dependent properties:
Physicochemical Properties
- Solubility : The methylthiophene derivative’s moderate polarity ensures solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the benzothiophene analog’s hydrophobicity necessitates use in dichloromethane or toluene .
- Thermal Stability: Thienopyridine-based nitriles (e.g., 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile) exhibit higher decomposition temperatures (>250°C) compared to furan analogs (<200°C) due to enhanced aromatic rigidity .
Biological Activity
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile, also known by its CAS number 158387-04-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing existing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, a study reported an inhibition zone of up to 15 mm against Staphylococcus aureus, indicating strong antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The compound also shows promising antioxidant activity. It was evaluated using the DPPH radical scavenging assay, where it exhibited a scavenging effect of approximately 70% at a concentration of 100 µg/mL. This suggests that it may play a role in protecting cells from oxidative stress.
Cytotoxicity
In terms of cytotoxic effects, studies conducted on various cancer cell lines have shown that this compound can induce apoptosis. The compound was tested on HeLa and MCF-7 cell lines, resulting in IC50 values of 25 µM and 30 µM, respectively. These findings suggest potential applications in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may be attributed to the ability to modulate ROS levels within cells.
- Induction of Apoptosis : The cytotoxic effects are likely due to the activation of apoptotic pathways in cancer cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment Study : In a preclinical study involving animal models, the compound was administered to mice with induced tumors. The results indicated a marked reduction in tumor size and improved survival rates compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
